molecular formula C15H12BrNO3 B2927224 (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone CAS No. 364612-52-2

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone

Cat. No.: B2927224
CAS No.: 364612-52-2
M. Wt: 334.169
InChI Key: ZTMISDYOLPJNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzodioxin Derivatives in Medicinal Chemistry

The 1,4-benzodioxane scaffold has served as a privileged structure in medicinal chemistry since the mid-20th century, with early applications in cardiovascular and neurological therapeutics. Initial derivatives focused on simple oxygen-containing heterocycles, but the introduction of electron-donating amino groups and halogen substituents marked a significant evolution in the 1990s. The amino group's capacity to form hydrogen bonds with biological targets, coupled with bromine's steric and electronic effects, enabled precise modulation of receptor affinity.

A landmark study in 2003 demonstrated that amino-substituted benzodioxins exhibited enhanced binding to serotonin receptors compared to their non-aminated counterparts, establishing a structural precedent for later derivatives. The subsequent incorporation of bromophenyl groups, as seen in (7-Amino-2,3-dihydro-benzodioxin-6-yl)-(4-bromo-phenyl)-methanone, arose from structure-activity relationship (SAR) studies emphasizing the importance of halogen-aromatic interactions in target engagement.

Significance of Amino-Substituted Benzodioxin Compounds

The amino group at position 7 of the benzodioxane ring confers three critical advantages:

  • Hydrogen Bond Donor Capacity : Enables strong interactions with aspartate/glutamate residues in enzymatic pockets.
  • Electron-Donating Effects : Modulates the electron density of the adjacent ketone group, influencing its reactivity in biological systems.
  • Solubility Enhancement : Counteracts the hydrophobicity imparted by the bromophenyl moiety, improving bioavailability.

Comparative studies of benzodioxin derivatives reveal that amino-substituted variants exhibit up to 12-fold greater binding affinity for α~1~-adrenergic receptors compared to methoxy- or hydroxyl-substituted analogs. The bromine atom further enhances these interactions through halogen bonding with tyrosine residues, as demonstrated in crystallographic analyses of similar compounds.

Research Trajectory and Contemporary Relevance

Recent advancements focus on optimizing synthetic routes and exploring novel biological targets. The compound's synthesis typically involves:

  • Benzodioxane Core Formation : Cyclocondensation of catechol derivatives with dibromoethane.
  • Amination : Nucleophilic substitution at position 7 using ammonia derivatives.
  • Bromophenyl Ketone Installation : Friedel-Crafts acylation with 4-bromobenzoyl chloride.

Modern catalytic methods employing CuI/NaHCO~3~ systems have improved reaction yields to >75% while reducing side-product formation. Emerging applications investigate the compound's potential in:

  • Oncology : As a kinase inhibitor scaffold due to its planar aromatic system.
  • Neuropharmacology : For modulating nicotinic acetylcholine receptor subtypes.
  • Antimicrobial Development : Leveraging bromine's electronegativity to disrupt bacterial membrane proteins.

Table 1: Comparative Physicochemical Properties of Benzodioxin Derivatives

Compound Name Molecular Weight (g/mol) Predicted Boiling Point (°C) Density (g/cm³)
Target Compound 334.17 440-480 1.500-1.739
2-Bromo-3',4'-(ethylenedioxy)benzophenone 319.15 440.3 1.500
Dibromo-benzodioxin-methanone 398.05 480.4 1.739

Data compiled from experimental and predicted values.

The compound's dual functionality – combining hydrogen-bonding capacity (amino group) and halogen-mediated hydrophobic interactions (bromophenyl) – positions it as a versatile lead candidate for structure-based drug design. Ongoing computational studies utilize molecular dynamics simulations to predict its binding modes with cancer-related protein kinases, with preliminary results suggesting strong interactions with ATP-binding pockets.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(8-12(11)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMISDYOLPJNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone

Chemical Structure and Properties

  • Molecular Formula : C15H12BrN O3
  • Molecular Weight : Approximately 320.16 g/mol
  • CAS Number : 364612-52-2

This compound belongs to a class of benzo[dioxin] derivatives that have been studied for various biological activities, including anti-cancer properties and effects on specific signaling pathways.

Anticancer Properties

Research has indicated that compounds similar to (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[dioxin] compounds showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer. The study highlighted the role of these compounds in modulating apoptotic pathways, leading to increased cancer cell death.

Inhibition of Enzymatic Activity

Some studies have reported that related compounds can inhibit specific enzymes involved in cancer progression or inflammation. For instance, inhibition of cyclooxygenase (COX) enzymes has been linked to reduced tumor growth and inflammation.

Neuroprotective Effects

There is emerging evidence suggesting that certain benzo[dioxin] derivatives may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Anti-inflammatory Activity

Compounds in this class have also been investigated for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines and pathways such as NF-kB, which is crucial in mediating inflammatory responses.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosisJournal of Medicinal Chemistry
Enzyme InhibitionCOX inhibitionCancer Research Journal
NeuroprotectionModulation of neurotransmittersNeuropharmacology Journal
Anti-inflammatoryInhibition of NF-kBJournal of Inflammation

Comparison with Similar Compounds

Key Features :

  • Benzodioxin Core : The 1,4-benzodioxin moiety offers rigidity and metabolic stability compared to simpler aromatic systems.

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzodioxin Core

The benzodioxin core is a common scaffold in kinase inhibitors and bioactive molecules. Modifications at the 6- and 7-positions significantly alter activity:

Compound Name Substituents (Benzodioxin) Aryl Group Substituents Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 7-NH₂ 4-Br-C₆H₄ 334.17 N/A (Data limited)
N-[7-(4-Bromobenzoyl)-6-yl]acetamide 7-Acetamide 4-Br-C₆H₄ 375.21 Intermediate in synthesis
1-(7-Amino-6-yl)propan-1-one 7-NH₂ Acetyl (C=OCH₃) 207.22 Building block for derivatives
(7-Bromo-6-yl)(4-Cl-C₆H₄)methanone 7-Br 4-Cl-C₆H₄ 353.60 Potential kinase inhibitor

Key Observations :

  • Amino vs. Acetamide (Target vs. ): The 7-amino group improves hydrogen-bond donor capacity compared to acetamide, which may enhance target engagement in enzymes like kinases .
  • Bromo vs. Chloro (Target vs.

Aryl Group Modifications

Variations in the aryl ketone moiety influence selectivity and potency:

Compound Name Aryl Group Biological Activity (IC₅₀) Selectivity Notes Source
Target Compound 4-Br-C₆H₄ N/A N/A
(7-Nitro-6-yl)(4-CH₃S-C₆H₄)methanone 4-Methylthio-C₆H₄ SsCK1: 1.4 μM Moderate selectivity
(1,3-Benzodioxol-5-yl) derivative 1,3-Benzodioxol-5-yl SsCK1: 6.6 μM Reduced activity vs. target scaffold
(Phenyl)methanone C₆H₅ N/A Lower steric demand

Functional Insights :

  • Bulky Aryl Groups : Compounds with bulky substituents (e.g., 1,3-benzodioxol-5-yl) show reduced kinase inhibition (IC₅₀ = 6.6 μM) compared to smaller groups like 2,3-dihydro-benzo[1,4]dioxin-6-yl (IC₅₀ = 2 μM) .
  • Electron-Withdrawing Groups : The 4-bromo substituent in the target compound may enhance electron withdrawal, stabilizing the ketone moiety and improving binding to hydrophobic pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.